Tris[2-(perfluorohexyl)ethyl] phosphate is a synthetic chemical compound classified under polyfluoroalkyl phosphate esters. It is primarily used for its unique properties in various industrial applications, particularly in materials requiring water and grease resistance. The compound is recognized for its potential environmental persistence and bioaccumulation, which has raised concerns regarding its impact on human health and ecosystems.
The synthesis of tris[2-(perfluorohexyl)ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-(perfluorohexyl)ethanol. This reaction can occur under controlled conditions to ensure the desired purity and yield of the final product.
The molecular formula of tris[2-(perfluorohexyl)ethyl] phosphate is , with a molecular weight of 1436.31 g/mol. The structure consists of a phosphate group esterified with three perfluoroalkyl chains, which are derived from hexafluoropropylene oxide.
Tris[2-(perfluorohexyl)ethyl] phosphate can undergo various chemical reactions typical of phosphates, including hydrolysis under acidic or basic conditions, leading to the release of perfluoroalkyl alcohols and phosphoric acid.
The mechanism by which tris[2-(perfluorohexyl)ethyl] phosphate exerts its effects primarily relates to its role as a flame retardant and surfactant in various applications. When applied, it forms a protective layer that enhances material resistance to fire and water.
Research indicates that the compound's effectiveness in reducing flammability stems from its ability to form char during combustion, which acts as a barrier between the flame and the underlying material .
Tris[2-(perfluorohexyl)ethyl] phosphate is utilized in various scientific and industrial applications:
The ongoing research into its environmental impact continues to shape its applications, particularly concerning regulatory scrutiny surrounding PFAS compounds.
Tris[2-(perfluorohexyl)ethyl] phosphate (CAS 165325-62-2) is a high-molecular-weight organofluorophosphate compound with the precise molecular formula C₂₄H₁₂F₃₉O₄P. Its molecular weight is 1136.26 g/mol, as confirmed by multiple analytical sources [1] [3] [7]. The compound features a central phosphate group esterified with three identical 2-(perfluorohexyl)ethanol moieties, resulting in a symmetrical triester structure.
The perfluorohexyl chains (C₆F₁₃) confer extreme hydrophobicity and oleophobicity, while the ethylene spacers (–CH₂CH₂–) between the phosphate head and fluorinated tails enhance molecular flexibility. This architecture yields an exact monoisotopic mass of 1135.985 Da, with the substantial fluorine content (66.5% by mass) dominating its physical and chemical behavior. The formula derivation follows:
Table 1: Atomic Composition of Tris[2-(perfluorohexyl)ethyl] Phosphate
| Element | Count | Mass Contribution (%) |
|---|---|---|
| Carbon (C) | 24 | 25.4 |
| Hydrogen (H) | 12 | 1.1 |
| Fluorine (F) | 39 | 66.5 |
| Oxygen (O) | 4 | 5.6 |
| Phosphorus (P) | 1 | 2.7 |
The systematic IUPAC name is tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate [1] [3] [7], which explicitly denotes:
Common synonyms include:
In industrial contexts, it is functionally categorized as a fluoro phosphate surfactant or surface leveling agent [5] [7].
This fluorinated phosphate exhibits distinctive properties due to its perfluoroalkyl chains:
Table 2: Key Physicochemical Parameters
| Property | Value | Conditions |
|---|---|---|
| Purity | >95% (HPLC) | Neat material |
| Storage Temperature | +4°C | Sealed container |
| Solubility in Acetonitrile | 20 µg/mL | 25°C |
| Estimated logP | 14.53 | Octanol-water partition |
Analytical characterization employs orthogonal techniques:
Table 3: Compound Identifiers for Tris[2-(perfluorohexyl)ethyl] Phosphate
| Identifier Type | Value |
|---|---|
| CAS Registry | 165325-62-2 |
| Molecular Formula | C₂₄H₁₂F₃₉O₄P |
| IUPAC Name | tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CCOP(=O)(OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |
| InChIKey | LCACBPBFZQHXSG-UHFFFAOYSA-N |
| Exact Mass | 1135.985 Da |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4